molecular formula C7H13ClN4O2 B8016769 N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride

N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride

Cat. No.: B8016769
M. Wt: 220.66 g/mol
InChI Key: UVVUPLDANVGEGX-UHFFFAOYSA-N
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Description

N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride: is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor such as a nitrile oxide with an amidine under acidic or basic conditions.

    Introduction of the aminoethyl group: The 1,2,4-oxadiazole intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, under conditions that facilitate nucleophilic substitution.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide derivative.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design The 1,2,4-oxadiazole ring is known for its bioactivity, and the presence of the aminoethyl and acetamide groups can enhance its interaction with biological targets

    Antimicrobial agents: Due to its ability to disrupt microbial cell walls or inhibit essential enzymes.

    Anticancer agents: By interfering with cellular processes critical for cancer cell survival.

    Neuroprotective agents: Through modulation of neurotransmitter systems or protection against oxidative stress.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the aminoethyl and acetamide groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide
  • **N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}formamide
  • **N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}propionamide

Uniqueness

N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific combination of the oxadiazole ring with the aminoethyl and acetamide groups provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-5(12)9-4-7-10-6(2-3-8)11-13-7;/h2-4,8H2,1H3,(H,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVUPLDANVGEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=NO1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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